![molecular formula C18H17NO4 B12431452 2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)
2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoesäure umfasst typischerweise die folgenden Schritte:
Bildung des Enoyl-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 4-Methoxybenzaldehyd mit Malonsäure in Gegenwart einer Base wie Natriumethoxid, um 4-Methoxyzimtsäure zu bilden.
Amidierungsreaktion: Die 4-Methoxyzimtsäure wird dann mit Methylamin umgesetzt, um das entsprechende Amid zu bilden.
Kupplung mit Benzoesäure: Der letzte Schritt beinhaltet die Kupplung des Amids mit Benzoesäure unter sauren Bedingungen, um die Zielverbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen und die Verwendung von Katalysatoren, um die Ausbeute zu erhöhen und die Reaktionszeit zu verkürzen.
Analyse Chemischer Reaktionen
Reaktionstypen
2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid können die Verbindung in Alkohole oder Amine umwandeln.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung mit Reagenzien wie Salpetersäure oder Brom eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Salpetersäure für die Nitrierung, Brom für die Bromierung.
Hauptprodukte
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole oder Amine.
Substitution: Nitro- oder Halogen-Derivate.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Untersucht auf seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere für seine Fähigkeit, mit bestimmten biologischen Zielstrukturen zu interagieren.
Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoesäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of 2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Hydroxy-3-methoxyphenyl)prop-2-ensäure:
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Diese Verbindung ist ein Methylesterderivat mit ähnlichen strukturellen Merkmalen.
Einzigartigkeit
2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoesäure ist aufgrund des Vorhandenseins sowohl einer Methoxygruppe als auch einer Methylaminogruppe einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht spezifische Interaktionen mit molekularen Zielstrukturen, die mit ähnlichen Verbindungen nicht möglich sind.
Eigenschaften
Molekularformel |
C18H17NO4 |
|---|---|
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
2-[3-(4-methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid |
InChI |
InChI=1S/C18H17NO4/c1-19(16-6-4-3-5-15(16)18(21)22)17(20)12-9-13-7-10-14(23-2)11-8-13/h3-12H,1-2H3,(H,21,22) |
InChI-Schlüssel |
GAFUVHKMKJLBPP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)
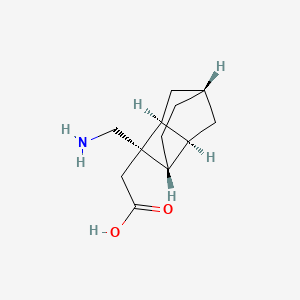
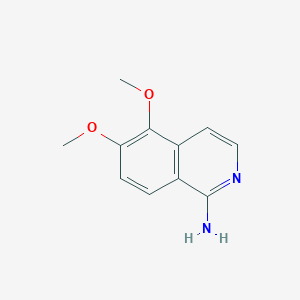
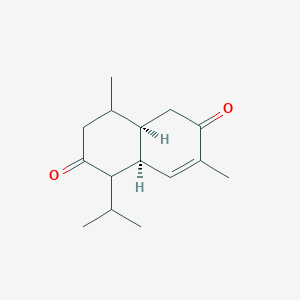
![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)
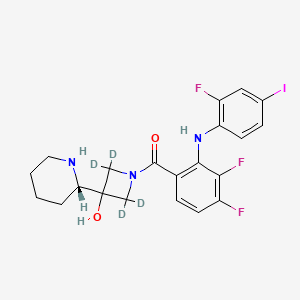
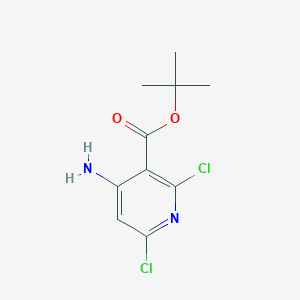
![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)
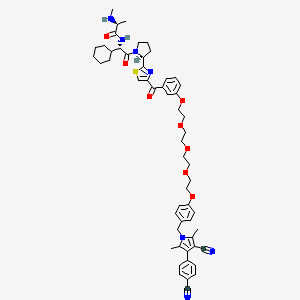
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)


![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)
